![molecular formula C20H24ClN3OS B2887599 (5-Chloro-2-methylsulfanylpyrimidin-4-yl)-[4-[2-(4-methylphenyl)ethyl]piperidin-1-yl]methanone CAS No. 1088103-09-6](/img/structure/B2887599.png)
(5-Chloro-2-methylsulfanylpyrimidin-4-yl)-[4-[2-(4-methylphenyl)ethyl]piperidin-1-yl]methanone
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Description
(5-Chloro-2-methylsulfanylpyrimidin-4-yl)-[4-[2-(4-methylphenyl)ethyl]piperidin-1-yl]methanone is a useful research compound. Its molecular formula is C20H24ClN3OS and its molecular weight is 389.94. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Research has focused on the synthesis of various compounds related to (5-Chloro-2-methylsulfanylpyrimidin-4-yl)-[4-[2-(4-methylphenyl)ethyl]piperidin-1-yl]methanone. For instance, Zheng Rui (2010) explored the synthesis of piperidine derivatives, starting from piperidine-4-carboxylic acid, emphasizing the easy availability of starting materials and a reasonable overall yield of 62.4% (Zheng Rui, 2010).
Crystal Structure and Cytotoxic Activity
Studies like that of Marcin Stolarczyk et al. (2018) have examined the synthesis and crystal structure of related pyrimidine derivatives, noting their cytotoxic activity against various cell lines. This research highlights the significance of substituents in the molecular structure and their impact on biological activity (Stolarczyk et al., 2018).
Thermal and Optical Studies
Research by C. S. Karthik et al. (2021) delved into thermal and optical properties, including X-ray diffraction studies, of compounds structurally similar to the compound . This research provides insights into the stability and molecular interactions of these compounds under various conditions (Karthik et al., 2021).
Biological Activities and Pharmacological Potential
Investigations into compounds with similar structures have been conducted to evaluate their potential in various biological and pharmacological applications. For example, studies on the synthesis and antimicrobial activity of piperidin-4-yl)methanone derivatives by L. Mallesha and K. Mohana (2014) highlight their potential against pathogenic bacterial and fungal strains (Mallesha & Mohana, 2014).
Receptor Binding and Agonist Activity
Research on compounds such as F 13640, which are structurally related to the compound , has explored their binding to receptors and agonist activity. For instance, F. Colpaert et al. (2004) studied the effects of a similar compound on 5-HT(1A) receptors, demonstrating its potential in treating pathological pain (Colpaert et al., 2004).
properties
IUPAC Name |
(5-chloro-2-methylsulfanylpyrimidin-4-yl)-[4-[2-(4-methylphenyl)ethyl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3OS/c1-14-3-5-15(6-4-14)7-8-16-9-11-24(12-10-16)19(25)18-17(21)13-22-20(23-18)26-2/h3-6,13,16H,7-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNQYSHAPAIDRNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCC2CCN(CC2)C(=O)C3=NC(=NC=C3Cl)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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